molecular formula C6H11N B13633740 1-Bicyclo[2.1.0]pentanylmethanamine

1-Bicyclo[2.1.0]pentanylmethanamine

Cat. No.: B13633740
M. Wt: 97.16 g/mol
InChI Key: BQJAETXCOKDRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bicyclo[2.1.0]pentanylmethanamine is a compound characterized by its unique bicyclic structure, which consists of a cyclopropane ring fused to a cyclobutane ring. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bicyclo[2.1.0]pentanylmethanamine typically involves the preparation of the bicyclo[2.1.0]pentane core, followed by functionalization to introduce the methanamine group. One common method involves the pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene to form bicyclo[2.1.0]pentane . This intermediate can then be further reacted to introduce the methanamine group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product.

Chemical Reactions Analysis

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

1-bicyclo[2.1.0]pentanylmethanamine

InChI

InChI=1S/C6H11N/c7-4-6-2-1-5(6)3-6/h5H,1-4,7H2

InChI Key

BQJAETXCOKDRDS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1C2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.